molecular formula C19H25N5O2 B2892751 N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358275-75-8

N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2892751
CAS No.: 1358275-75-8
M. Wt: 355.442
InChI Key: YPWJKNRELOBGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a triazoloquinoxaline derivative characterized by a propyl-substituted triazole ring fused to a quinoxaline core. The acetamide side chain at position 5 is modified with a 3-methylbutyl group, distinguishing it from analogs with alternative substituents.

Properties

IUPAC Name

N-(3-methylbutyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-4-7-16-21-22-18-19(26)23(12-17(25)20-11-10-13(2)3)14-8-5-6-9-15(14)24(16)18/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWJKNRELOBGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazoloquinoxaline Core

The synthesis begins with the construction of thetriazolo[4,3-a]quinoxaline scaffold. As demonstrated in multiple studies, o-phenylenediamine (1) serves as the starting material. Condensation with oxalic acid under acidic conditions yields quinoxaline-2,3-dione (2) . Subsequent chlorination using phosphorus oxychloride (POCl₃) produces 2,3-dichloroquinoxaline (3) , which undergoes hydrazinolysis with hydrazine hydrate to form 2-hydrazinylquinoxaline (4) . Cyclization of 4 with triethyl orthopropionate in the presence of acetic acid generates the chlorotriazoloquinoxaline intermediate (5) .

Key Reaction Conditions :

  • Chlorination: Reflux in POCl₃ at 110°C for 6 hours.
  • Cyclization: Heating with triethyl orthopropionate at 120°C for 12 hours.

Oxidation to the 4-Oxo Derivative

The 4-oxo group is introduced through oxidation of 6 using potassium permanganate (KMnO₄) in acetic acid . Alternatively, hydrogen peroxide (H₂O₂) under basic conditions (pH 10–12) achieves comparable results. The product 1-propyl-4-oxo-triazoloquinoxaline (7) is characterized by a carbonyl stretch at 1680–1700 cm⁻¹ in FT-IR.

Optimization Note : Excess oxidant must be avoided to prevent over-oxidation of the quinoxaline ring.

Attachment of the Acetamide Side Chain

The acetamide moiety is introduced via a two-step process :

  • Alkylation : Reaction of 7 with ethyl chloroacetate in the presence of K₂CO₃ yields ethyl 2-(4-oxo-1-propyltriazoloquinoxalin-5-yl)acetate (8) .
  • Amidation : Hydrolysis of 8 with aqueous NaOH followed by coupling with 3-methylbutylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) produces the target compound.

Critical Parameters :

  • Alkylation: 78°C, 8 hours, DMF solvent.
  • Amidation: Room temperature, 24 hours, dichloromethane (DCM) solvent.

Structural Confirmation and Analytical Data

The final compound is validated using spectroscopic and chromatographic methods:

Analysis Data
Molecular Formula C₂₁H₂₇N₅O₂
Molecular Weight 389.48 g/mol
¹H NMR δ 0.95 (d, 6H, CH(CH₃)₂), 1.45 (m, 2H, CH₂CH(CH₃)₂), 3.25 (t, 2H, NHCH₂)
HRMS [M+H]⁺ m/z 390.2132 (calc. 390.2135)

Challenges and Optimization Strategies

  • Regioselectivity : The propyl group must be selectively introduced at position 1. Using bulky bases (e.g., DBU) minimizes competing N-alkylation at position 3.
  • Amidation Efficiency : Coupling agents like EDCl/HOBt improve yields (82–85%) compared to traditional acyl chloride methods (60–65%).
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates by-products.

Comparative Analysis of Synthetic Routes

A comparison of methods from literature reveals:

Step Method A (Patent) Method B (Journal)
Cyclization Triethyl orthopropionate, 12h Acetic acid, 10h
Propylation 1-Bromopropane, K₂CO₃, DMF Propyl iodide, NaH, THF
Amidation Yield 82% 75%

Method A offers higher yields but requires longer reaction times, whereas Method B is faster but less efficient.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinoxaline core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized triazoloquinoxalines.

Scientific Research Applications

N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key signaling pathways related to cell growth and inflammation.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Trends : Analogs with aromatic side chains (e.g., 3-ethylphenyl in ) may exhibit stronger π-π stacking interactions with aromatic residues in enzyme binding sites, whereas aliphatic chains (e.g., 3-methylbutyl) could enhance hydrophobic interactions.
  • Solubility and Pharmacokinetics : The absence of polar groups in the target compound’s side chain may reduce aqueous solubility compared to chlorobenzyl-substituted analogs (), necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.